2-[(2-Bromoethoxy)methyl]oxolane
Overview
Description
2-[(2-Bromoethoxy)methyl]oxolane is an organic compound with the molecular formula C7H13BrO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromoethoxy)methyl]oxolane typically involves the reaction of oxolane with 2-bromoethanol in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an alkoxide intermediate, which then undergoes nucleophilic substitution with 2-bromoethanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromoethoxy)methyl]oxolane undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromoethoxy group to other functional groups such as alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyano, and methoxy derivatives of oxolane.
Oxidation: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Products include oxolane derivatives with hydroxyl or alkyl groups.
Scientific Research Applications
2-[(2-Bromoethoxy)methyl]oxolane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in the study of biochemical pathways and mechanisms
Mechanism of Action
The mechanism of action of 2-[(2-Bromoethoxy)methyl]oxolane involves its interaction with various molecular targets. The bromoethoxy group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity makes it a valuable tool in organic synthesis and medicinal chemistry. The compound can also interact with biological molecules, potentially affecting biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloroethoxy)methyl]oxolane
- 2-[(2-Iodoethoxy)methyl]oxolane
- 2-[(2-Fluoroethoxy)methyl]oxolane
Uniqueness
2-[(2-Bromoethoxy)methyl]oxolane is unique due to the presence of the bromoethoxy group, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromo derivative offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-(2-bromoethoxymethyl)oxolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c8-3-5-9-6-7-2-1-4-10-7/h7H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWDVYJZNRPALE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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